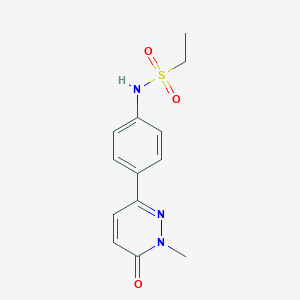![molecular formula C14H15NOSi B2990169 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one CAS No. 303794-27-6](/img/structure/B2990169.png)
1-(trimethylsilyl)benzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one is a compound belonging to the class of benzo[cd]indol-2(1H)-ones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the trimethylsilyl group in the structure enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
作用機序
Target of Action
The primary target of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one is Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is the body’s way of cleaning out damaged cells, in order to regenerate newer, healthier cells .
Mode of Action
This compound interacts with Atg4B, inhibiting its function . This interaction and subsequent inhibition can lead to changes in the autophagy process, potentially affecting cellular health and function .
Biochemical Pathways
The compound affects the autophagy pathway by inhibiting Atg4B . Autophagy is a critical cellular process that degrades and recycles cellular components, and its dysregulation has been linked to various diseases .
Result of Action
The inhibition of Atg4B by this compound can lead to changes in the autophagy process . This could potentially affect cellular health and function, and could have therapeutic implications in diseases where autophagy is dysregulated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Cyclization to Form Benzo[cd]indol-2(1H)-one: The final step involves the cyclization of the intermediate compound to form the benzo[cd]indol-2(1H)-one structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes may be employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
類似化合物との比較
1-(Trimethylsilyl)benzo[cd]indol-2(1H)-one can be compared with other similar compounds, such as:
Benzo[cd]indol-2(1H)-one: Lacks the trimethylsilyl group, which may affect its stability and reactivity.
Trimethylsilyl-substituted indoles: Similar in structure but may have different biological activities and applications.
Other indole derivatives: Varying functional groups can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the benzo[cd]indol-2(1H)-one core with the trimethylsilyl group, resulting in distinct chemical and biological properties.
特性
IUPAC Name |
1-trimethylsilylbenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOSi/c1-17(2,3)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLIPXIYUACTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)





![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)


![3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990109.png)
